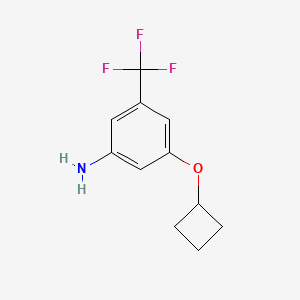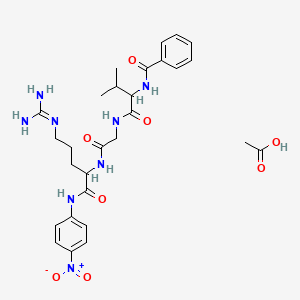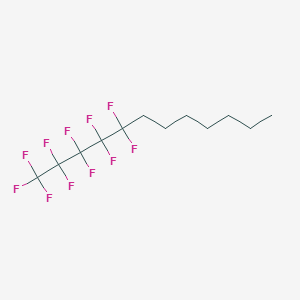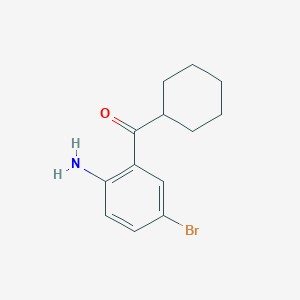![molecular formula C13H24N2O B12087006 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12087006.png)
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Morpholinomethyl)bicyclo[222]octan-1-amine is a bicyclic amine compound with a unique structure that includes a morpholine ring attached to a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-1-amine with formaldehyde and morpholine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the morpholinomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential ligand for binding studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of 4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets through its functional groups. The morpholinomethyl group can participate in hydrogen bonding, while the bicyclic framework provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity for various targets, such as enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octan-1-amine: This compound lacks the morpholinomethyl group and has different chemical properties and reactivity.
4-Aminobicyclo[2.2.2]octan-2-one: This compound has a similar bicyclic structure but with an amino group and a ketone functional group.
Uniqueness
4-(Morpholinomethyl)bicyclo[2.2.2]octan-1-amine is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H24N2O |
|---|---|
Poids moléculaire |
224.34 g/mol |
Nom IUPAC |
4-(morpholin-4-ylmethyl)bicyclo[2.2.2]octan-1-amine |
InChI |
InChI=1S/C13H24N2O/c14-13-4-1-12(2-5-13,3-6-13)11-15-7-9-16-10-8-15/h1-11,14H2 |
Clé InChI |
SMKYMOCENRNYFR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)CN3CCOCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12086934.png)

![5-Chloro-6,7-dihydroxy-1-methyl-6-propan-2-yl-3,9,15-trioxahexacyclo[10.7.0.02,4.02,8.08,10.013,17]nonadec-13(17)-en-16-one](/img/structure/B12086948.png)
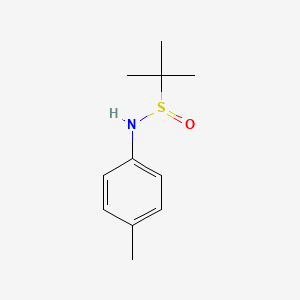

![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)
![1-[(5-Bromo-2-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B12086972.png)
